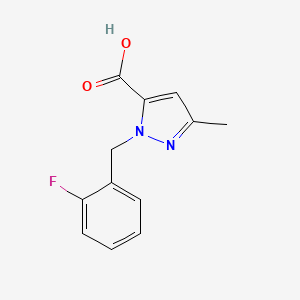

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a 2-fluorobenzyl group at position 1 and a methyl group at position 3 of the pyrazole ring. Pyrazole carboxylic acids are widely explored in medicinal chemistry due to their bioisosteric properties and versatility in drug design. The synthesis of this compound involves multi-step reactions, as outlined in patent literature (). For instance, ethyl 1-(2-fluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate is synthesized via condensation of diethyl oxalacetate sodium salt with (2-fluorobenzyl)hydrazine hydrochloride, followed by ester hydrolysis and functionalization using reagents like Lawesson’s reagent to introduce thiol or methylthio groups .

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)15(14-8)7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWRXPMYMSRVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-5-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-5-carboxylic Acid Derivatives

Key Observations

Substituent Effects on Lipophilicity: The 2-fluorobenzyl group in the target compound increases lipophilicity compared to the tert-butyl group () but is less lipophilic than the 2,4-dichlorophenylmethyl analog (). This property may influence membrane permeability and bioavailability.

Biological Activity :

- Only the 2,4-dichlorophenylmethyl derivative () demonstrates reported antibacterial and antimycobacterial activities, likely due to the electron-withdrawing chlorine atoms enhancing target binding. The absence of bioactivity data for the target compound highlights a gap for future research.

Synthesis Methods :

- The target compound’s synthesis involves ethyl ester intermediates and Lawesson’s reagent for sulfur incorporation (), whereas the 2,4-dichlorophenylmethyl analog is synthesized via alkaline hydrolysis of methyl esters ().

Applications: The tert-butyl derivative () is commercially available as a building block for drug discovery.

Biological Activity

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including a fluorobenzyl group and a carboxylic acid functional group, exhibits a range of pharmacological effects that are significant in medicinal chemistry.

- Molecular Formula: C₁₂H₁₁FN₂O₂

- Molecular Weight: Approximately 234.23 g/mol

- Structural Features:

- Pyrazole ring (five-membered ring with two nitrogen atoms)

- Fluorobenzyl substituent

- Carboxylic acid group

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of methyl 3-methyl-1H-pyrazole-5-carboxylate with 1-(chloromethyl)-2-fluorobenzene in the presence of a base like potassium carbonate in acetonitrile, yielding the desired compound with a purity of approximately 78% .

Pharmacological Properties

This compound has demonstrated several key biological activities:

- Anti-inflammatory Activity: The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models .

- Analgesic Effects: Alongside its anti-inflammatory properties, this compound has been reported to possess analgesic effects comparable to standard analgesics such as indomethacin .

- Antimicrobial Activity: Research indicates that pyrazole derivatives can inhibit various bacterial strains, including E. coli and S. aureus. Specific studies have evaluated the effectiveness of related compounds against these pathogens .

- Antiviral Properties: Some studies suggest that pyrazole derivatives may also exhibit antiviral activity, although specific data on this compound's efficacy against viral infections is limited .

The mechanism through which this compound exerts its biological effects is primarily attributed to its interaction with specific enzymes and receptors. The fluorobenzyl group enhances binding affinity and selectivity towards biological targets, while the carboxylic acid moiety can engage in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex .

Case Studies

Several studies have documented the biological activities of pyrazole derivatives, including:

- Study on Anti-inflammatory Effects: A study evaluated various pyrazole compounds for COX inhibition using carrageenan-induced edema in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Testing: Another investigation focused on the antimicrobial properties of substituted pyrazoles against multiple bacterial strains. The study found that specific modifications to the pyrazole scaffold improved antibacterial efficacy .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorobenzyl group, carboxylic acid | Anti-inflammatory, analgesic, antimicrobial |

| Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | Amino group substitution | Enhanced solubility and bioactivity |

| 3-nitro-1H-pyrazole-5-carboxylic acid | Nitro group substitution | Distinct pharmacological properties |

This table highlights the versatility of the pyrazole scaffold and emphasizes how modifications can influence biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step protocols starting with pyrazole core formation. A common approach includes:

- Suzuki-Miyaura coupling to introduce aryl/fluorobenzyl groups, using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/H₂O mixtures .

- Ester hydrolysis to convert intermediates (e.g., ethyl pyrazole carboxylates) to carboxylic acids under basic conditions (e.g., KOH/EtOH) .

- Purification via column chromatography or recrystallization, validated by melting point, NMR, and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and fluorobenzyl integration .

- IR spectroscopy to identify carboxylic acid (-COOH) and pyrazole ring vibrations (~1700 cm⁻¹ and ~1600 cm⁻¹, respectively) .

- Mass spectrometry (EI/ESI) for molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos may enhance coupling efficiency for fluorobenzyl introduction .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while controlled pH avoids ester hydrolysis during coupling .

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions in halogenation steps .

Q. How do structural modifications (e.g., fluorobenzyl vs. benzyl groups) affect bioactivity?

- Fluorine substitution enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies using enzyme inhibition assays (e.g., Lp-PLA2) show fluorinated derivatives exhibit 2–3× higher activity than non-fluorinated analogs .

- SAR analysis : Computational docking (e.g., AutoDock Vina) identifies fluorine’s role in hydrogen-bonding interactions with target proteins .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

- Decoupling experiments (¹H-¹³C HSQC/HMBC) clarify ambiguous peaks caused by fluorine’s strong electronegativity .

- X-ray crystallography provides definitive structural confirmation, as demonstrated for related pyrazole-carboxylic acid derivatives .

- Cross-validation with synthetic intermediates (e.g., ethyl esters) isolates spectral contributions from substituents .

Methodological Challenges

Q. What strategies mitigate decomposition during ester-to-acid hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.